Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)

3-(4-methylphenyl)prop-2-enoic acid structure
940-61-4 structure
Produktname:3-(4-methylphenyl)prop-2-enoic acid
CAS-Nr.:940-61-4
MF:C10H10O2
MW:162.185203075409
MDL:MFCD00002697
CID:752417
PubChem ID:731767

3-(4-methylphenyl)prop-2-enoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (E)-3-(p-Tolyl)acrylic acid
    • (2E)-3-(4-Methylphenyl)acrylic acid
    • (E)-3-(4-Methylphenyl)-2-propenoic acid
    • 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-
    • trans-p-Methylcinnamic acid
    • (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)
    • 4-Methylcinnamic acid
    • (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)
    • Cinnamic acid, p-methyl-, (E)- (8CI)
    • (2E)-(4-Methylphenyl)-2-propenoic acid
    • (E)-3-(4-Methylphenyl)acrylic acid
    • (E)-3-(4-Tolyl)acrylic acid
    • (E)-3-(p-Tolyl)-2-propenoic acid
    • (E)-3-p-Tolylacrylic acid
    • (E)-p-Methylcinnamic acid
    • E-4-Methylcinnamic acid
    • 3-(4-methylphenyl)prop-2-enoic acid
    • CS-0166798
    • (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid
    • AE-641/00135025
    • (2E)-3-(4-Methylphenyl)-2-propenoic acid #
    • HMS1408G02
    • NSC-66272
    • (2E)-3-(4-methylphenyl)prop-2-enoic acid
    • (E)-3-(4-methylphenyl)prop-2-enoic acid
    • STK057700
    • 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-
    • ALBB-011725
    • PS-4043
    • 940-61-4
    • 2-Propenoic acid, 3-(4-methylphenyl)-
    • NoName_95
    • (E)-3-(p-Tolyl)acrylicacid
    • NSC66272
    • NSC98546
    • AS-11993
    • DB-189629
    • IDI1_007649
    • M0715
    • p-Methylcinnamic acid
    • NSC-98545
    • NS00045822
    • CHEMBL450836
    • AKOS000263781
    • NSC98545
    • J-650090
    • 3-(p-Tolyl)acrylic acid
    • CS-W016115
    • 4-Methylcinnamic acid, predominantly trans
    • PD158319
    • Q63399423
    • MFCD00002697
    • 1866-39-3
    • AC7520
    • F3145-2479
    • Methyl trans-cinnamic acid
    • CHEBI:181128
    • STR04643
    • NCGC00339102-01
    • AC-2401
    • EINECS 217-479-9
    • EN300-17120
    • 4-Methylcinnamic acid,predominantly trans
    • W-107779
    • HY-W015399
    • 8MB
    • AB01314089-03
    • NSC 66272
    • NSC-98546
    • EN300-396492
    • SCHEMBL80446
    • 3-p-tolylacrylic acid
    • BBL037011
    • (~{E})-3-(4-methylphenyl)prop-2-enoic acid
    • (E)-3-p-tolyl-acrylic acid
    • Z2942851512
    • 4-Methylcinnamic acid, predominantly trans, 99%
    • DTXSID20901045
    • Cinnamic acid, p-methyl-
    • MDL: MFCD00002697
    • Inchi: 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
    • InChI-Schlüssel: RURHILYUWQEGOS-VOTSOKGWSA-N
    • Lächelt: C(/C1C=CC(C)=CC=1)=C\C(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 162.06800
  • Monoisotopenmasse: 162.068079557g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 176
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 37.3Ų

Experimentelle Eigenschaften

  • PSA: 37.30000
  • LogP: 2.09280

3-(4-methylphenyl)prop-2-enoic acid Sicherheitsinformationen

3-(4-methylphenyl)prop-2-enoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-17120-1.0g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4
1.0g
$85.0 2023-07-08
Enamine
EN300-396492-10.0g
(2E)-3-(4-methylphenyl)prop-2-enoic acid
940-61-4 95.0%
10.0g
$488.0 2025-03-21
eNovation Chemicals LLC
D387704-500g
trans-p-Methylcinnamic acid
940-61-4 97%
500g
$195 2024-05-24
Chemenu
CM373013-500g
(E)-3-(p-Tolyl)acrylic acid
940-61-4 95%+
500g
$244 2022-05-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M181A-500g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4 98%
500g
¥1652.0 2022-05-30
Enamine
EN300-17120-0.1g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4
0.1g
$48.0 2023-09-20
Enamine
EN300-396492-0.25g
(2E)-3-(4-methylphenyl)prop-2-enoic acid
940-61-4 95.0%
0.25g
$39.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M181A-100g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4 98%
100g
¥413.0 2022-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237438-500g
(E)-3-(p-Tolyl)acrylic acid
940-61-4 98%
500g
¥2506.00 2024-04-24
Enamine
EN300-17120-0.25g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4
0.25g
$51.0 2023-09-20

3-(4-methylphenyl)prop-2-enoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6
Zhao, Xiaodan; Alper, Howard; Yu, Zhengkun, Journal of Organic Chemistry, 2006, 71(10), 3988-3990

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Lithium chloride ;  6 min
Referenz
Microwave-assisted solvent-free synthesis of trans-cinnamic acids using lithium chloride as catalyst
Mogilaiah, K.; Reddy, G. Randheer, Synthetic Communications, 2004, 34(2), 205-210

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Dabco Solvents: Dimethylformamide ;  75 min, 100 - 110 °C
Referenz
A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalyst
Nagalakshmi, K.; Diwakar, B. S.; Govindh, B.; Reddy, P. Gopal; Venu, R.; et al, Asian Journal of Chemistry, 2017, 29(7), 1561-1564

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ;  6 h, 80 °C
Referenz
Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reaction
Xu, Ying; Zhao, Qinglan; Zhang, Lei; Jin, Jinghua; Cui, Yuanchen, Huaxue Yanjiu, 2008, 19(4), 73-77

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 12 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referenz
Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation
McNichol, Caitlyn P. ; DeCicco, Ethan M. ; Canfield, Amanda M. ; Carstairs, Daniel P.; Paradine, Shauna M., ACS Catalysis, 2023, 13(10), 6568-6573

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate
1.2 Reagents: Water
Referenz
Non solvent reaction: ammonium acetate catalyzed highly convenient preparation of trans-cinnamic acids
Kumar, H. M. Sampath; Subbareddy, B. V.; Anjaneyulu, S.; Yadav, J. S., Synthetic Communications, 1998, 28(20), 3811-3815

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ;  overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Referenz
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents
Luo, Yong; Zhu, Yongxia; Ran, Kai; Liu, Zhihao; Wang, Ningyu; et al, MedChemComm, 2015, 6(6), 1036-1042

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ;  7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referenz
Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction
Nie, Guangrui; Zhang, Lei; Cui, Yuanchen, Reaction Kinetics, 2013, 108(1), 193-204

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Ethylenediamine ,  Palladium ,  Polyacrylonitrile ;  20 min, 120 °C
Referenz
Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reaction
Zhang, Haonan; Liang, Wenlong ; Xiao, Jian; Zhao, Jinhao, Chemical Engineering Journal (Amsterdam, 2023, 455,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ;  85 °C; 6 h, 85 °C; 85 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referenz
Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead
Xu, Gaofei; Yang, Xinling; Jiang, Biaobiao; Lei, Peng; Liu, Xili; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene
Referenz
Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acid
Cai, Ming Zhong; Song, Cai Sheng; Huang, Xian, Synthesis, 1997, (5), 521-523

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
(1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids
Nishimura, Takuya; Yamada, Kouhei; Takebe, Tohru; Yokoshima, Satoshi; Fukuyama, Tohru, Organic Letters, 2008, 10(12), 2601-2604

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ;  85 °C; 6 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  85 °C → rt; neutralized, cooled
Referenz
Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine
Xu, Gao-Fei; Yang, Xin-Ling; Lei, Peng; Liu, Xi-li; Zhang, Xue-Bo; et al, Chinese Chemical Letters, 2016, 27(4), 555-558

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
Referenz
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Bismuth trichloride ;  3.5 min, heated
Referenz
Bismuth(III) chloride-mediated, efficient, solvent-free, MWI-enhanced Doebner condensation for the synthesis of (E)-cinnamic acids
Kumar, Dhruva; Sandhu, Jagir S., Synthetic Communications, 2010, 40(13), 1915-1919

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine ,  Tetrabutylammonium chloride ,  Palladium Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min, cooled
Referenz
Synthesis of lignin-amine supported palladium catalysts for Heck reaction
Wu, Yufeng; Zhang, Lei; Cui, Yuanchen; Liu, Jiangsheng; Yang, Shuai, Shiyou Huagong, 2009, 38(7), 733-738

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ;  5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in water
Ohtaka, Atsushi; Yamaguchi, Tomohiro; Teratani, Takuto; Shimomura, Osamu; Nomura, Ryoki, Molecules, 2011, 16, 9067-9076

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Water ;  10 min, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ;  24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in water
Tang, Yi-Qiang; Chu, Chun-Yan; Zhu, Lei; Qian, Bin; Shao, Li-Xiong, Tetrahedron, 2011, 67(49), 9479-9483

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, rt
Referenz
Design, synthesis and evaluation against Chikungunya virus of novel small-molecule antiviral agents
Tardugno, Roberta; Giancotti, Gilda; De Burghgraeve, Tine; Delang, Leen ; Neyts, Johan; et al, Bioorganic & Medicinal Chemistry, 2018, 26(4), 869-874

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide ,  Palladium Solvents: Water ;  5 h, 90 °C; 10 min, 90 °C → 20 °C
Referenz
Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in water
Ohtaka, Atsushi; Okagaki, Toshiyuki; Hamasaka, Go; Uozumi, Yasuhiro; Shinagawa, Tsutomu; et al, Catalysts, 2015, 5(1), 106-118

3-(4-methylphenyl)prop-2-enoic acid Raw materials

3-(4-methylphenyl)prop-2-enoic acid Preparation Products

3-(4-methylphenyl)prop-2-enoic acid Verwandte Literatur

Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd